molecular formula C14H12F4N2O2 B5847503 3-ethyl-N-[2-fluoro-5-(trifluoromethyl)phenyl]-5-methyl-4-isoxazolecarboxamide

3-ethyl-N-[2-fluoro-5-(trifluoromethyl)phenyl]-5-methyl-4-isoxazolecarboxamide

Cat. No.: B5847503
M. Wt: 316.25 g/mol
InChI Key: YKSHWKSEAXXGOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound 3-ethyl-N-[2-fluoro-5-(trifluoromethyl)phenyl]-5-methyl-4-isoxazolecarboxamide, also known as EFMC, is a synthetic compound that has been extensively studied for its potential use in scientific research. EFMC is a member of the isoxazolecarboxamide family of compounds and has shown promising results in various research studies.

Mechanism of Action

The mechanism of action of 3-ethyl-N-[2-fluoro-5-(trifluoromethyl)phenyl]-5-methyl-4-isoxazolecarboxamide is not fully understood, but it is believed to act as an antagonist of the TRPV1 ion channel and as an inhibitor of the FAAH enzyme. Both of these targets are involved in pain and inflammation pathways, which makes this compound a potential candidate for the development of new pain medications.
Biochemical and Physiological Effects
This compound has been shown to have significant effects on pain and inflammation pathways, including the reduction of pain and inflammation in animal models of neuropathic pain and inflammatory disorders. It has also been shown to have antitumor effects in various cancer cell lines.

Advantages and Limitations for Lab Experiments

One advantage of 3-ethyl-N-[2-fluoro-5-(trifluoromethyl)phenyl]-5-methyl-4-isoxazolecarboxamide is its high potency and selectivity for its targets, which makes it a useful tool for the study of ion channels, receptors, and enzymes. However, one limitation is its relatively low solubility in aqueous solutions, which can make it difficult to administer in some experimental settings.

Future Directions

There are many potential future directions for the study of 3-ethyl-N-[2-fluoro-5-(trifluoromethyl)phenyl]-5-methyl-4-isoxazolecarboxamide, including the development of new drugs based on its structure and the investigation of its potential use in the treatment of various diseases. Other potential future directions include the study of its effects on other ion channels, receptors, and enzymes, as well as the investigation of its potential use in combination with other drugs. Overall, this compound is a promising compound that has the potential to make significant contributions to the field of scientific research.

Synthesis Methods

The synthesis of 3-ethyl-N-[2-fluoro-5-(trifluoromethyl)phenyl]-5-methyl-4-isoxazolecarboxamide involves several steps, including the reaction of 2-fluoro-5-(trifluoromethyl)aniline with ethyl isoxazole-4-carboxylate, followed by the addition of methylamine and the subsequent removal of the protecting groups. The final product is obtained through crystallization and purification.

Scientific Research Applications

3-ethyl-N-[2-fluoro-5-(trifluoromethyl)phenyl]-5-methyl-4-isoxazolecarboxamide has been studied for its potential use in various scientific research applications, including as a tool for the study of ion channels, receptors, and enzymes. It has also been investigated for its potential use in the development of new drugs for the treatment of various diseases, including cancer, neuropathic pain, and inflammatory disorders.

Properties

IUPAC Name

3-ethyl-N-[2-fluoro-5-(trifluoromethyl)phenyl]-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F4N2O2/c1-3-10-12(7(2)22-20-10)13(21)19-11-6-8(14(16,17)18)4-5-9(11)15/h4-6H,3H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKSHWKSEAXXGOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=C1C(=O)NC2=C(C=CC(=C2)C(F)(F)F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F4N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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